2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused pyrrole-quinoxaline core. The structure features a benzyl group at the N-position of the carboxamide and a 3,4-dimethylphenyl substituent at the 1-position of the pyrrole ring. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in kinase inhibition or protein-binding applications due to the carboxamide moiety and aromatic systems .
Properties
IUPAC Name |
2-amino-N-benzyl-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O/c1-16-12-13-19(14-17(16)2)31-24(27)22(26(32)28-15-18-8-4-3-5-9-18)23-25(31)30-21-11-7-6-10-20(21)29-23/h3-14H,15,27H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJZIPUHORJYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Precursor synthesis : 3-Hydroxy-3-pyrroline-2-one bearing a 3,4-dimethylphenyl group is prepared by reacting 3,4-dimethylbenzaldehyde with ethyl acetoacetate under Knorr pyrrole synthesis conditions.
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Cyclocondensation :
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Reactants : 3-Hydroxy-3-pyrroline-2-one (1 equiv.), o-phenylenediamine (3 equiv.)
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Catalyst : Glacial acetic acid (0.5 mL per 0.155 mmol precursor)
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Temperature : 90°C under reflux
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Duration : 2–8 hours (monitored by TLC in hexane/ethyl acetate)
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Workup : Precipitation with water followed by column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pyrroloquinoxaline core in 65–78% purity. Recrystallization from ethanol improves purity to >95%.
Table 1: Optimization of Core Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (AcOH) | 0.5 mL | 72 | 78 |
| Reaction Time | 6 hours | 68 | 82 |
| o-PDA Equiv. | 3.0 | 75 | 85 |
| Post-Purification | Recrystallization | 70 | 96 |
Functionalization of the Pyrroloquinoxaline Core
Introduction of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl moiety is incorporated during the pyrroline precursor synthesis. Electrophilic substitution at the C1 position of the pyrroloquinoxaline core is achieved using 3,4-dimethylbenzyl bromide under Friedel-Crafts conditions:
Carboxamide Installation
The ethoxycarbonyl group at C3 is converted to the N-benzyl carboxamide via a two-step process:
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Saponification : Hydrolysis with NaOH (2M, ethanol/water, 70°C, 4 hours) yields the carboxylic acid.
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Coupling : Reaction with benzylamine using HATU (1.1 equiv.) and DIPEA (3 equiv.) in DMF at room temperature for 12 hours provides the carboxamide in 83% yield.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₂₈H₂₅N₅O₂ : 487.2001 [M+H]⁺
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Observed : 487.1998 [M+H]⁺
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Alternative Pathways
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 3 | 52 | 96 | Regioselective core formation |
| Multi-component | 4 | 41 | 88 | One-pot synthesis |
| Palladium-catalyzed | 5 | 35 | 91 | Functional group tolerance |
Challenges and Process Optimization
Key challenges include:
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Regioselectivity : Competing cyclization pathways during core formation are mitigated by using electron-deficient o-phenylenediamine derivatives.
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Steric hindrance : Bulkier 3,4-dimethylphenyl groups reduce reaction rates, necessitating extended reaction times (8–10 hours).
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Purification : Co-elution of byproducts is addressed by employing reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events that lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:
¹ Estimated based on structural similarity to analogs.
Key Comparative Insights
Steric Effects :
- The target compound ’s 3,4-dimethylphenyl group introduces significant steric bulk compared to the smaller methyl group in or the methoxy-substituted ethyl chains in . This may reduce binding flexibility but enhance selectivity in hydrophobic pockets.
Electronic and Polar Interactions :
- Schiff base-containing analogs (e.g., ) feature imine bonds and dihydroxy groups, enabling strong hydrogen bonding with target proteins. These groups contrast with the target compound’s non-polar methyl substituents.
- The bromine atom in introduces electronegativity and van der Waals interactions, which are absent in the target compound.
Functional Group Impact :
- Carboxamide vs.
- Aromatic Diversity: Substituents like thiophene (), indole (), and benzodioxole () modulate π-π stacking and charge-transfer interactions, unlike the target’s dimethylphenyl group.
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- The target compound ’s lipophilic profile may favor CNS penetration or interaction with lipid-rich targets.
- Polar analogs (e.g., ) are more suited for soluble kinases or extracellular enzymes.
- Halogenated derivatives (e.g., ) could exhibit enhanced binding to hydrophobic pockets in proteins like Mcl-1 .
Biological Activity
2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known by its CAS number 376603-33-7, is a compound of interest due to its potential biological activities. This article explores its structural properties, biological mechanisms, and therapeutic implications based on recent research findings.
Anticancer Potential
Recent studies have indicated that derivatives of pyrroloquinoxaline exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in breast and prostate cancer models by inducing apoptosis through the activation of caspase pathways .
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it acts as an inhibitor of certain receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. The compound's ability to selectively inhibit these kinases has been linked to its structural characteristics, particularly the presence of the carboxamide group that enhances binding affinity .
Case Studies
- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with 2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. This effect was accompanied by increased levels of apoptotic markers such as cleaved PARP and caspase-3 .
- Prostate Cancer Models : Another study focused on LNCaP prostate cancer cells revealed that the compound inhibited cell migration and invasion, suggesting its potential role in metastasis prevention. The underlying mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor invasion .
Data Tables
| Study | Cell Line | Concentration (µM) | Effect | Mechanism |
|---|---|---|---|---|
| Study 1 | MCF-7 | 10 | 50% Viability Reduction | Apoptosis Induction |
| Study 2 | LNCaP | 20 | Inhibition of Migration | MMP Downregulation |
Q & A
Q. Which industrial-scale synthesis methods maintain purity while improving yield?
- Methodology : Continuous flow reactors (microchannel or packed-bed) reduce reaction time (from 24h to 2h) and improve yield (>85%) by enhancing heat/mass transfer. Catalyst immobilization (e.g., Pd on mesoporous silica) enables recycling, reducing costs. Process analytical technology (PAT) monitors key parameters (e.g., pH, temp) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
